AChE-IN-47

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H17F3N4O4S |

|---|---|

Molekulargewicht |

466.4 g/mol |

IUPAC-Name |

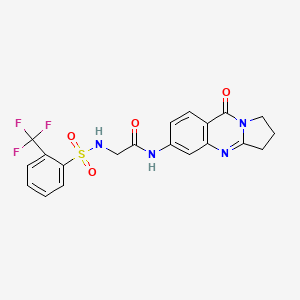

N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]acetamide |

InChI |

InChI=1S/C20H17F3N4O4S/c21-20(22,23)14-4-1-2-5-16(14)32(30,31)24-11-18(28)25-12-7-8-13-15(10-12)26-17-6-3-9-27(17)19(13)29/h1-2,4-5,7-8,10,24H,3,6,9,11H2,(H,25,28) |

InChI-Schlüssel |

ARXQHWQZSIQLPK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=NC3=C(C=CC(=C3)NC(=O)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AChE-IN-47 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of AChE-IN-47

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound g17, is a novel multi-target agent developed for the potential treatment of Alzheimer's disease.[1][2] It is a derivative of deoxyvasicinone with a benzenesulfonamide substituent.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activities, neuroprotective effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, a well-established therapeutic strategy for Alzheimer's disease.[1][2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against acetylcholinesterase has been quantified, and the key metric is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (μM) |

| This compound (g17) | Acetylcholinesterase (AChE) | 0.24 |

Table 1: Inhibitory concentration of this compound against Acetylcholinesterase.[1][2]

Multifunctional Properties

Beyond its primary role as an AChE inhibitor, this compound exhibits other significant neuroprotective properties that make it a promising candidate for Alzheimer's disease therapy.

Inhibition of Amyloid-β Aggregation

This compound has been shown to prevent the self-aggregation of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease, and inhibiting this process is a key therapeutic goal.

Reduction of Oxidative Stress

The compound effectively reduces the intracellular accumulation of reactive oxygen species (ROS).[1][2] Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases, and the antioxidant activity of this compound provides an additional layer of neuroprotection.

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

Acetylcholinesterase Inhibition Assay

The in vitro inhibitory activity of this compound on AChE is typically determined using a modified Ellman's method. This spectrophotometric assay measures the activity of the enzyme by detecting the product of the reaction between acetylthiocholine (the substrate) and dithiobisnitrobenzoic acid (DTNB), which forms a colored compound. The assay is performed with and without the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.

Signaling Pathways and Experimental Workflows

Cholinergic Neurotransmission and AChE Inhibition

The following diagram illustrates the fundamental signaling pathway of cholinergic neurotransmission and the mechanism by which this compound exerts its primary effect.

Caption: Cholinergic signaling and the inhibitory action of this compound.

Experimental Workflow for Screening AChE Inhibitors

The general workflow for identifying and characterizing novel acetylcholinesterase inhibitors like this compound is depicted below.

Caption: Workflow for the discovery of AChE inhibitors like this compound.

Conclusion

This compound is a promising multifunctional agent for the potential treatment of Alzheimer's disease. Its primary mechanism of action is the inhibition of acetylcholinesterase, which is complemented by its ability to inhibit amyloid-beta aggregation and reduce oxidative stress. The data and methodologies presented in this guide provide a solid foundation for further research and development of this and similar compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Acetylcholinesterase Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD) and other neurological disorders characterized by a deficit in cholinergic transmission.[1][3] By blocking AChE, inhibitors increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This guide provides a comprehensive overview of the synthesis and characterization of acetylcholinesterase inhibitors, with a focus on the methodologies and data presentation relevant to drug discovery and development.

Initial literature searches did not yield specific information for a compound designated "AChE-IN-47." The following guide is therefore based on general principles and published data for various acetylcholinesterase inhibitors.

Synthesis of Acetylcholinesterase Inhibitors

The synthesis of AChE inhibitors often involves multi-step organic chemistry protocols. The specific route depends on the chemical scaffold of the target molecule. Many potent AChE inhibitors are heterocyclic compounds, often containing nitrogen.

A General Synthetic Workflow

A common approach to synthesizing novel AChE inhibitors involves the following conceptual stages:

-

Scaffold Selection and Design: Based on existing knowledge of the AChE active site, a core chemical structure (scaffold) is chosen. This may be inspired by natural products known to have AChE inhibitory activity or designed through computational modeling.[4]

-

Functionalization: The core scaffold is modified by adding various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.

-

Purification: The synthesized compound is purified using techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

-

Structural Confirmation: The chemical structure of the final compound is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a conceptual workflow for the synthesis of a hypothetical AChE inhibitor.

Caption: Conceptual workflow for the synthesis, purification, and characterization of an AChE inhibitor.

Characterization of Acetylcholinesterase Inhibitors

Once a pure compound is obtained, its physical, chemical, and biological properties must be thoroughly characterized.

Physicochemical Characterization

This involves determining the fundamental properties of the new chemical entity.

| Property | Method | Purpose |

| Identity | NMR (¹H, ¹³C), Mass Spectrometry (MS) | Confirms the chemical structure of the synthesized compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Determines the percentage purity of the compound. |

| Melting Point | Melting Point Apparatus | Provides an indication of purity. |

| Solubility | Visual inspection in various solvents | Important for formulation and biological assay development. |

| Lipophilicity (LogP) | HPLC or computational methods | Predicts membrane permeability and pharmacokinetic properties. |

Biological Characterization

The primary biological characterization of an AChE inhibitor is the determination of its potency and mechanism of inhibition.

In Vitro Enzyme Inhibition Assays

The most common method to determine the inhibitory activity of a compound against AChE is the Ellman's assay.[5]

Experimental Protocol: Ellman's Assay

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

-

Materials:

-

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in the appropriate buffer.

-

In a 96-well plate, add the buffer, DTNB, and the test inhibitor at various concentrations.

-

Add the AChE enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Quantitative Data Summary

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Selectivity Index (BChE/AChE) |

| Compound X | eeAChE | 0.39 | Mixed | 0.72 |

| Compound Y | hAChE | 1.25 | Competitive | 5.8 |

| Donepezil | hAChE | 0.02 | Non-competitive | >1000 |

IC₅₀ values are typically presented as the mean ± standard deviation from multiple experiments.

Signaling Pathway and Mechanism of Action

AChE inhibitors exert their effects by modulating the cholinergic signaling pathway.

Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.

In a healthy synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal.[7] Acetylcholinesterase, located in the synaptic cleft, rapidly breaks down acetylcholine into choline and acetate, terminating the signal.[2] AChE inhibitors block the action of AChE, leading to an accumulation of acetylcholine in the synapse.[8] This results in prolonged stimulation of acetylcholine receptors and enhanced cholinergic neurotransmission.[8]

The development of novel acetylcholinesterase inhibitors is a dynamic field of research. A thorough understanding of the synthetic methodologies, coupled with robust analytical and biological characterization, is essential for the successful identification and optimization of new therapeutic agents. This guide provides a foundational framework for researchers and professionals engaged in this important area of drug discovery.

References

- 1. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]

- 4. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. VX (nerve agent) - Wikipedia [en.wikipedia.org]

Unveiling the Landscape of Acetylcholinesterase Inhibition: A Technical Overview

A thorough investigation into the discovery and development of a specific compound designated AChE-IN-47 has yielded no publicly available data. This suggests that "this compound" may be an internal corporate identifier for a novel therapeutic agent not yet disclosed in scientific literature, a misnomer, or a compound in a very early, unpublished stage of research. Consequently, a detailed technical guide on this specific molecule cannot be provided at this time.

This guide will instead offer an in-depth overview of the principles and methodologies central to the discovery and development of Acetylcholinesterase (AChE) inhibitors, a critical class of drugs for various neurological disorders. The information presented here is compiled from established scientific knowledge and is intended for researchers, scientists, and drug development professionals.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic action terminates the signal transmission at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is the therapeutic basis for treating conditions characterized by a cholinergic deficit, most notably Alzheimer's disease (AD).[2]

Approved drugs for AD, such as donepezil, rivastigmine, and galantamine, are all AChE inhibitors.[2] The development of new, more effective, and selective AChE inhibitors remains an active area of research, driven by the need for improved treatments for neurodegenerative diseases.

The Drug Discovery and Development Workflow for AChE Inhibitors

The journey from a conceptual idea to a marketable AChE inhibitor is a complex, multi-stage process. The typical workflow involves target identification and validation, lead discovery, lead optimization, preclinical development, and finally, clinical trials.

Key Experimental Protocols in AChE Inhibitor Discovery

The identification and characterization of novel AChE inhibitors rely on a battery of in vitro and in vivo assays. Below are detailed methodologies for some of the most critical experiments.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening and characterizing AChE inhibitors.[2]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

AChE enzyme solution (from electric eel or human recombinant)

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Enzyme Kinetics Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Protocol:

-

Perform the AChE inhibition assay as described above, but vary the concentrations of both the substrate (ATCI) and the inhibitor.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathway of Acetylcholinesterase Action

AChE plays a crucial role in regulating the concentration of acetylcholine at the synaptic cleft, which in turn modulates downstream signaling through cholinergic receptors.

Quantitative Data for Known AChE Inhibitors

While data for this compound is unavailable, the following table summarizes the inhibitory activities of some known AChE inhibitors for comparative purposes.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) | Reference |

| Tacrine | 0.0145 | 0.003 | 0.21 | [2] |

| Donepezil | 0.0067 | 3.5 | 522 | Public Data |

| Rivastigmine | 0.04 | 0.03 | 0.75 | Public Data |

| Galantamine | 0.45 | 8.5 | 18.9 | Public Data |

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration).

Conclusion

The discovery and development of novel Acetylcholinesterase inhibitors is a rigorous and data-intensive process. While information on a specific molecule named this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a foundational understanding of the field. The provided experimental protocols and pathway diagrams serve as a general framework for researchers engaged in the pursuit of new therapies for neurodegenerative diseases. Should further identifying information for "this compound," such as a chemical structure or alternative nomenclature, become available, a more targeted and detailed analysis can be performed.

References

In Vitro Acetylcholinesterase Inhibition Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay, a fundamental tool in drug discovery and development, particularly for neurodegenerative diseases such as Alzheimer's. The guide details the widely used Ellman's method, outlines data presentation, and provides visual representations of the experimental workflow and the underlying biological pathway. While this guide uses "AChE-IN-47" as a representative inhibitor for illustrative purposes, the principles and protocols are applicable to any potential AChE inhibitor.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1] Several drugs on the market, such as donepezil and rivastigmine, are AChE inhibitors.[2]

The in vitro AChE inhibition assay is a primary screening method to identify and characterize new chemical entities with the potential to act as AChE inhibitors.

Quantitative Data Presentation for AChE Inhibitors

A standardized presentation of quantitative data is crucial for the comparison and evaluation of different AChE inhibitors. The following table provides a template for summarizing key inhibitory parameters for a compound such as this compound.

| Parameter | Description | Value for this compound | Units |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of AChE activity. | [Insert Value] | µM or nM |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [Insert Value] | µM or nM |

| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). | [Insert Type] | - |

| Enzyme Source | The source of the acetylcholinesterase used in the assay (e.g., electric eel, human recombinant). | [Insert Source] | - |

| Substrate Used | The substrate for the AChE enzyme in the assay. | Acetylthiocholine (ATCh) | - |

Note: The values for this compound are placeholders and should be replaced with experimental data.

Experimental Protocol: Ellman's Method

The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues.[3] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATChI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test inhibitor (this compound) and the positive control at various concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

A solution of the test inhibitor (or positive control/vehicle for control wells)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the ATChI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation period (end-point assay) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizing the Process and Pathway

Diagrams are powerful tools for understanding complex experimental workflows and biological pathways.

References

Technical Guide: AChE-IN-47 Binding Affinity to Acetylcholinesterase (AChE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-47 is an inhibitor of Acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This document provides a technical overview of the binding affinity of this compound to AChE, including quantitative data and a detailed, generalized experimental protocol for assessing this interaction.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound to AChE is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and more potent inhibition.

| Compound | Target | IC50 (μM) |

| This compound | Acetylcholinesterase (AChE) | 0.24[1] |

This data indicates that this compound is a potent inhibitor of AChE, with an IC50 value in the sub-micromolar range.

Experimental Protocol: Determination of AChE Inhibitory Activity

The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay, based on the widely used Ellman's method. This method is a common approach for determining the IC50 value of AChE inhibitors.

1. Principle:

The assay spectrophotometrically measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

2. Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

This compound (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

3. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound at various concentrations to determine the IC50 value.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer, DTNB solution, and ATCI solution.

-

Control (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB solution, and a corresponding volume of DMSO without the inhibitor.

-

Test (Inhibitor): Add phosphate buffer, AChE solution, DTNB solution, and the desired concentration of this compound solution.

-

-

Reaction and Measurement:

-

To each well (except the blank), add the AChE solution and the inhibitor (or DMSO for the control) and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined from the dose-response curve.

Visualizations

Mechanism of Acetylcholinesterase Inhibition

Caption: Mechanism of AChE Inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for Determining AChE Inhibitory Activity.

References

In-Depth Technical Guide: AChE-IN-47 (g17) - A Multifunctional Agent for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

AChE-IN-47, also identified as compound g17, is a novel, multi-target small molecule inhibitor of acetylcholinesterase (AChE) showing significant promise as a therapeutic agent for Alzheimer's disease (AD). This technical guide synthesizes the currently available data on the pharmacokinetics, absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The information is based on the pivotal study by Dong et al. (2024), which describes the discovery and characterization of novel deoxyvasicinone derivatives, including this compound. While comprehensive pharmacokinetic data remains limited in the public domain, this guide provides a detailed overview of the compound's known biological activities and the experimental methodologies typically employed in the evaluation of such molecules.

Core Pharmacodynamic Properties

This compound has been identified as a potent inhibitor of acetylcholinesterase, a key enzyme in the cholinergic pathways of the brain. Beyond its primary inhibitory action, it exhibits a range of other therapeutically relevant activities.

| Property | Quantitative Data | Reference |

| AChE Inhibition (IC50) | 0.24 ± 0.04 μM | Dong S, et al. (2024)[1] |

| Amyloid-β (Aβ) Self-Aggregation Inhibition | 68.34 ± 1.16 % | Dong S, et al. (2024)[1] |

| Metal Chelating Properties | Exhibited | Dong S, et al. (2024)[1] |

| Neuroprotective Effects | Demonstrated | Dong S, et al. (2024)[1] |

| Suppression of Intracellular Reactive Oxygen Species (ROS) | Effective | Dong S, et al. (2024)[1] |

| Anti-neuroinflammatory Effects | Significant reduction of NO, IL-1β, and TNF-α; Inhibition of iNOS and COX-2 expression | Dong S, et al. (2024)[1] |

| In Vivo Efficacy | Significant improvement in cognitive and memory abilities in an AD mouse model; Mitigation of neuronal damage in the hippocampus | Dong S, et al. (2024)[1] |

Pharmacokinetics and ADME Profile

Detailed quantitative data on the pharmacokinetics and ADME properties of this compound are not yet publicly available. Research on novel compounds typically involves a suite of in vitro and in vivo studies to characterize these parameters. The following sections outline the standard experimental protocols used for such evaluations.

General Experimental Protocols for ADME/PK Assessment

The following are generalized methodologies that are commonly used in the preclinical assessment of novel CNS drug candidates like this compound. The specific protocols for this compound have not been detailed in the available literature.

-

Solubility: The thermodynamic and kinetic solubility of the compound is determined in various aqueous buffers (e.g., phosphate-buffered saline at different pH values) to predict its dissolution in the gastrointestinal tract.

-

Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive intestinal absorption and blood-brain barrier penetration.

-

Metabolic Stability: In vitro metabolic stability is assessed by incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) and monitoring its disappearance over time using LC-MS/MS.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of the compound bound to plasma proteins, which influences its distribution and clearance.

-

Cytochrome P450 (CYP) Inhibition: The potential for drug-drug interactions is evaluated by assessing the inhibitory effect of the compound on major CYP isoforms using fluorescent or LC-MS/MS-based assays.

-

In Vivo Pharmacokinetics: Single-dose pharmacokinetic studies are conducted in animal models (e.g., mice, rats) where the compound is administered via different routes (e.g., intravenous, oral). Blood samples are collected at various time points, and the plasma concentrations of the parent drug and any major metabolites are quantified by LC-MS/MS. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are then calculated.

Signaling Pathways and Experimental Workflows

The multifunctional activity of this compound suggests its interaction with multiple pathological pathways in Alzheimer's disease. The following diagrams illustrate the conceptual framework of its mechanism of action and a typical workflow for evaluating novel AChE inhibitors.

Caption: Multifunctional therapeutic actions of this compound in Alzheimer's disease.

Caption: Generalized workflow for the discovery and preclinical evaluation of a novel AChE inhibitor.

Conclusion and Future Directions

This compound (g17) is a promising multifunctional agent for the treatment of Alzheimer's disease, with demonstrated in vitro and in vivo efficacy. Its ability to target multiple pathological cascades, including cholinergic deficiency, amyloid-β aggregation, oxidative stress, and neuroinflammation, makes it a compelling candidate for further development. The next critical steps in the preclinical evaluation of this compound will be to conduct comprehensive pharmacokinetic and ADME studies to fully characterize its drug-like properties and to establish a clear dose-exposure-response relationship. These studies will be essential for its potential translation into clinical trials.

References

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Acetylcholinesterase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to assess the blood-brain barrier (BBB) permeability of acetylcholinesterase (AChE) inhibitors, a critical class of drugs for neurodegenerative diseases. Due to the absence of specific public data for "AChE-IN-47," this guide focuses on established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine as representative examples. The principles, protocols, and data presentation formats described herein are directly applicable to the study of novel compounds like this compound.

Introduction: The Critical Role of BBB Permeability for AChE Inhibitors

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For AChE inhibitors to be effective in treating diseases like Alzheimer's, they must efficiently cross this barrier to reach their target enzyme, acetylcholinesterase, within the brain.[1][2] Therefore, the evaluation of BBB permeability is a cornerstone in the preclinical development of novel CNS drug candidates.[3]

A variety of in silico, in vitro, and in vivo models are employed to predict and measure the ability of compounds to penetrate the CNS.[3][4] These methods provide quantitative data that inform lead optimization and candidate selection in the drug discovery pipeline.[5]

Quantitative Data on the BBB Permeability of AChE Inhibitors

The BBB permeability of a compound can be quantified using several parameters. In vitro, the apparent permeability coefficient (Papp) is a common measure. In vivo, the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are critical indicators of brain penetration.[3][6]

Below is a summary of publicly available data for well-established AChE inhibitors.

Table 1: In Vitro Blood-Brain Barrier Permeability of Selected AChE Inhibitors

| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Source |

| Donepezil | PAMPA-BBB | ~9.0 | High Permeability | [7] |

| Rivastigmine | MDR1-MDCKII | High | High Permeability | [7] |

| Galantamine | PAMPA-BBB | Low | Low Permeability | [8] |

| Huperzine A | IAM Chromatography | Low | Low Permeability | [8] |

| Tacrine | IAM Chromatography | High | High Permeability | [8] |

| Embelin | PBEC model | 35.46 ± 20.33 | High Permeability | [9] |

Table 2: In Vivo Brain Penetration of Selected AChE Inhibitors in Rodent Models

| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Comments | Source |

| Donepezil | Rat | 3.3 - 5.2 | Brain concentrations are 3- to 4-fold higher than plasma. | [10] |

| Donepezil | Rat | Cmax brain: 8.34 ng/mL; Cmax plasma: 3.65 ng/mL | Following intramuscular administration. | [6] |

| Rivastigmine | Rat | Cmax brain: 6.18 ng/mL; Cmax plasma: 4.96 ng/mL | Following intramuscular administration. | [6] |

| Galantamine | Not specified | Very low | Less lipophilic than other AChE inhibitors. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of BBB permeability. The following sections provide comprehensive protocols for two widely used assays.

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model that predicts passive diffusion across the BBB.[5][11][12]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound (e.g., this compound) across an artificial lipid membrane mimicking the BBB.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)

-

96-well acceptor plates

-

Porcine polar brain lipid (PBL) extract

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Test compound (e.g., this compound)

-

Reference compounds (high and low permeability controls, e.g., promazine and diclofenac)[13]

-

Plate shaker

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Preparation of the Lipid Membrane Solution: Dissolve 20 mg of porcine polar brain lipid in 1 mL of dodecane.[14]

-

Coating the Filter Plate: Carefully apply 5 µL of the lipid-dodecane solution to the membrane of each well in the 96-well filter (donor) plate. Allow the solvent to evaporate for at least 5 minutes.

-

Preparation of Solutions:

-

Donor Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the stock solution with PBS (pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

-

Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

-

-

Assay Assembly and Incubation:

-

Add 150 µL of the donor solution to each well of the coated filter plate.

-

Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[11][13]

-

-

Sample Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

-

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where:

-

Vd = volume of the donor well

-

Va = volume of the acceptor well

-

A = area of the membrane

-

t = incubation time

-

Ca(t) = concentration of the compound in the acceptor well at time t

-

Ceq = equilibrium concentration

-

In Vivo Blood-Brain Barrier Permeability Study in Mice

In vivo studies in animal models provide the most physiologically relevant data on brain penetration. This protocol describes a method using fluorescently labeled tracers in mice.[15][16]

Objective: To determine the brain permeability index of a test compound in mice.

Materials:

-

Test compound (e.g., this compound) conjugated to a fluorescent tracer (e.g., FITC) or a radiolabel.

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Perfusion pump

-

Phosphate-buffered saline (PBS), ice-cold

-

Tissue homogenizer

-

Fluorometer or scintillation counter

-

Microcentrifuge tubes

-

Serum collection tubes

Procedure:

-

Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the fluorescently or radioactively labeled test compound to the mice via a defined route (e.g., intravenous or intraperitoneal injection). A typical dose and volume should be determined based on preliminary studies.

-

Tracer Circulation: Allow the tracer to circulate for a specific period (e.g., 15-60 minutes).

-

Anesthesia and Blood Collection:

-

Deeply anesthetize the mouse using an appropriate anesthetic.

-

Perform a cardiac puncture to collect a blood sample into a serum collection tube.

-

-

Transcardial Perfusion:

-

Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to remove the tracer from the cerebral vasculature.

-

-

Brain Tissue Collection:

-

Carefully dissect the brain and weigh it.

-

-

Sample Processing:

-

Serum: Centrifuge the blood sample to separate the serum.

-

Brain: Homogenize the brain tissue in a known volume of PBS. Centrifuge the homogenate to obtain a clear supernatant.

-

-

Quantification:

-

Measure the fluorescence or radioactivity in the brain supernatant and the serum sample using a fluorometer or scintillation counter, respectively.

-

-

Calculation of Brain Permeability Index: The permeability index (PI) can be calculated as follows: PI = ([Tracer]brain / Brain weight) / [Tracer]serum Where:

-

[Tracer]brain is the concentration of the tracer in the brain homogenate supernatant.

-

[Tracer]serum is the concentration of the tracer in the serum.

-

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex experimental processes and biological mechanisms.

Experimental Workflow for BBB Permeability Assessment

The following diagram illustrates a typical workflow for evaluating the blood-brain barrier permeability of a novel CNS drug candidate.

Caption: A generalized workflow for assessing the blood-brain barrier permeability of CNS drug candidates.

Proposed Signaling Pathway for Donepezil Transport Across the BBB

Studies have suggested that the transport of donepezil across the BBB is not solely based on passive diffusion but also involves carrier-mediated transport, specifically via organic cation transporters.[10][17]

Caption: Proposed mechanisms for Donepezil transport across the blood-brain barrier.

This guide provides a foundational understanding of the critical aspects of assessing the blood-brain barrier permeability for acetylcholinesterase inhibitors. The provided protocols and data serve as a starting point for researchers and drug development professionals working on novel CNS-active compounds.

References

- 1. Peptide-Based Acetylcholinesterase Inhibitor Crosses the Blood-Brain Barrier and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]

- 5. High throughput artificial membrane permeability assay for blood-brain barrier [pubmed.ncbi.nlm.nih.gov]

- 6. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. Embelin, a Potent Molecule for Alzheimer's Disease: A Proof of Concept From Blood-Brain Barrier Permeability, Acetylcholinesterase Inhibition and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. researchgate.net [researchgate.net]

- 15. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]

- 17. Evidence of carrier-mediated transport in the penetration of donepezil into the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

No Publicly Available Data for Preliminary Toxicity Screening of AChE-IN-47

A comprehensive search for public data on the preliminary toxicity screening of the compound designated "AChE-IN-47" has yielded no specific results. Currently, there is no available information in the public domain regarding its toxicological profile, including quantitative data, experimental protocols, or associated signaling pathways.

Acetylcholinesterase (AChE) inhibitors are a broad class of compounds that block the breakdown of the neurotransmitter acetylcholine.[1] Depending on their chemical nature and interaction with the AChE enzyme, they can be reversible or irreversible inhibitors.[2] While reversible inhibitors often have therapeutic applications, such as in the treatment of Alzheimer's disease, irreversible inhibitors are commonly associated with toxic effects, as seen with certain pesticides and nerve agents.[1][2]

The toxicity of AChE inhibitors is primarily due to the accumulation of acetylcholine, leading to overstimulation of nicotinic and muscarinic receptors.[2] This can result in a range of adverse effects, from mild symptoms to severe cholinergic crisis.[2]

Screening for the toxicity of novel AChE inhibitors is a critical step in drug development and chemical safety assessment.[3][4] This process typically involves a battery of in vitro and in vivo tests to evaluate various aspects of a compound's potential toxicity.

General Methodologies for Toxicity Screening of AChE Inhibitors

While specific data for this compound is unavailable, a general overview of the methodologies commonly employed in the preliminary toxicity screening of novel acetylcholinesterase inhibitors is provided below. These protocols are representative of the types of studies that would be necessary to assess the safety profile of a new chemical entity like this compound.

In Vitro Toxicity Assays

1. Cytotoxicity Assays: These assays are fundamental in determining the concentration at which a compound becomes toxic to cells.

-

Experimental Protocol (MTT Assay):

-

Cell Culture: Human cell lines, such as SH-SY5Y (neuroblastoma) or HepG2 (liver carcinoma), are cultured in appropriate media and conditions.

-

Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) value is determined.

-

2. Genotoxicity Assays: These assays assess the potential of a compound to damage the genetic material of cells.

-

Experimental Protocol (Ames Test):

-

Bacterial Strains: Specific strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.

-

Compound Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

-

In Vivo Acute Toxicity Studies

1. Acute Oral Toxicity (e.g., OECD Guideline 423): This study provides information on the potential health hazards likely to arise from a short-term oral exposure to a substance.

-

Experimental Protocol:

-

Animal Model: Typically, rodents (e.g., rats or mice) of a single sex are used in a stepwise procedure.

-

Dosing: A single oral dose of the test substance is administered to a small group of animals.

-

Observation: The animals are observed for a period of up to 14 days for signs of toxicity, including changes in behavior, body weight, and any instances of morbidity or mortality.

-

Dose Adjustment: Depending on the outcome, the dose for the next group of animals is adjusted up or down.

-

Data Analysis: The study allows for the determination of the LD50 (lethal dose for 50% of the animals) and provides information on the signs of toxicity and the target organs.

-

Signaling Pathways and Experimental Workflows

To visualize the logical flow of toxicity screening and the underlying mechanisms of AChE inhibitor toxicity, the following diagrams are provided.

Caption: A simplified workflow for the preliminary toxicity screening of a novel compound.

Caption: The signaling pathway illustrating the toxic effect of an acetylcholinesterase inhibitor.

Due to the absence of specific data for this compound, this guide provides a general framework for the preliminary toxicity screening of AChE inhibitors. Any future research on this specific compound would need to follow similar rigorous testing protocols to establish its safety profile for any potential therapeutic application.

References

AChE-IN-47: A Multi-Targeted Agent for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AChE-IN-47, also identified as compound g17, has emerged as a promising multi-target-directed ligand in the landscape of Alzheimer's disease (AD) research. This technical guide provides a comprehensive overview of this compound, consolidating its core characteristics, experimental data, and methodologies. The document is intended to serve as a foundational resource for researchers exploring novel therapeutic strategies for Alzheimer's disease, with a focus on its dual-functionality as an acetylcholinesterase (AChE) inhibitor and an inhibitor of amyloid-beta (Aβ) aggregation, alongside its neuroprotective effects through the reduction of reactive oxygen species (ROS).

Core Compound Properties

This compound is a potent inhibitor of acetylcholinesterase, a key enzyme in the cholinergic pathway, which is impaired in Alzheimer's disease.[1][2] Beyond its primary target, the compound exhibits valuable properties that address other pathological hallmarks of AD.

| Property | Data | Reference |

| Compound ID | g17 | [1][2] |

| CAS Number | 3033056-55-9 | [1] |

| Primary Target | Acetylcholinesterase (AChE) | [1][2] |

| IC50 (AChE) | 0.24 μM | [1][2] |

| Secondary Functions | Inhibits amyloid β (Aβ) peptides self-aggregation, Suppresses intracellular reactive oxygen species (ROS) accumulation | [1][2] |

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound in Alzheimer's disease stems from its multi-faceted mechanism of action. By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.[3][4] Furthermore, its ability to interfere with the self-aggregation of amyloid-beta peptides targets the formation of amyloid plaques, a primary pathological feature of AD.[1][2][5] The compound also confers neuroprotection by mitigating oxidative stress through the reduction of intracellular ROS.[1][2]

Below is a diagram illustrating the proposed multi-target mechanism of this compound in the context of Alzheimer's disease pathology.

Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed to characterize the activity of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of this compound against AChE is typically determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the reaction between acetylthiocholine (the substrate) and dithiobisnitrobenzoate (DTNB).

Caption: Workflow for a typical AChE inhibition assay.

Amyloid-β (Aβ) Aggregation Inhibition Assay

The ability of this compound to inhibit the self-aggregation of Aβ peptides is commonly assessed using a thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

Caption: Workflow for an Aβ aggregation inhibition assay.

Intracellular Reactive Oxygen Species (ROS) Assay

The neuroprotective effect of this compound via the reduction of intracellular ROS can be quantified using a cell-based assay with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cells.

Caption: Workflow for an intracellular ROS assay.

Synthesis

Information regarding the specific synthesis of this compound (compound g17) is detailed in the primary literature. It is described as a derivative of deoxyvasicinone with a benzenesulfonamide substituent. Researchers are directed to the publication by Dong S, et al. in the European Journal of Medicinal Chemistry for the complete synthetic route and characterization data.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its ability to concurrently inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and reduce oxidative stress positions it as a compelling candidate for further preclinical and in vivo evaluation. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of Alzheimer's disease. A deeper understanding of its interaction with various signaling pathways will be critical in optimizing its therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AChE-IN-47_TargetMol [targetmol.com]

- 3. metrotechinstitute.org [metrotechinstitute.org]

- 4. Pharmacotherapy Evolution in Alzheimer’s Disease: Current Framework and Relevant Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

Methodological & Application

Application Notes and Protocols for AChE-IN-47 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of AChE-IN-47, a novel acetylcholinesterase (AChE) inhibitor. The following protocols detail methodologies for assessing its cytotoxic effects, inhibitory activity against AChE, and its potential neuroprotective properties in relevant cell culture models.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, which can be generated using the protocols described below. This structured format allows for easy comparison of its potency and selectivity.

| Parameter | Cell Line | Value | Description |

| IC50 (AChE Inhibition) | Recombinant Human AChE | 27.79 nM[1] | Concentration of this compound required to inhibit 50% of acetylcholinesterase activity in a cell-free enzymatic assay.[1] |

| IC50 (BChE Inhibition) | Recombinant Human BChE | 0.28 µM[2] | Concentration of this compound required to inhibit 50% of butyrylcholinesterase activity, indicating selectivity.[2] |

| CC50 (Cytotoxicity) | SH-SY5Y | > 100 µM | Concentration of this compound that causes 50% cell death in human neuroblastoma cells after 24-hour exposure. |

| Neuroprotection (EC50) | PC12 | 10 µM[3] | Effective concentration of this compound that provides 50% protection against amyloid-β induced toxicity in rat pheochromocytoma cells.[3] |

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols are required for maintaining the cell lines used in these experiments.

-

Human Neuroblastoma (SH-SY5Y) Cells:

-

Growth Medium: A 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, and 50 μg/mL streptomycin.[4]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Subculture: Passage cells when they reach 80% confluency.

-

-

Rat Pheochromocytoma (PC12) Cells:

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the cells.

-

Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 6 x 10³ cells/well in complete medium.[2]

-

Incubation: Allow cells to attach and grow for 24 hours.

-

Treatment: Remove the culture medium and expose the cells to increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.[2][5] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the CC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the inhibitory effect of this compound on AChE activity.[1]

-

Reagent Preparation:

-

Assay Procedure (in a 96-well plate):

-

Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC50 value.

Neuroprotection Assay against Amyloid-β (Aβ) Induced Toxicity

This assay evaluates the potential of this compound to protect neuronal cells from Aβ-induced damage.

-

Aβ Preparation: Prepare Aβ1-42 oligomers by dissolving the peptide in DMSO and incubating it in Tris-Cl buffer (pH 7.4) at 37°C for 20 hours.

-

Cell Seeding: Seed PC12 cells in a 96-well plate as described for the cytotoxicity assay.

-

Pre-treatment: After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[3]

-

Aβ Exposure: Add the prepared Aβ1-42 oligomers (e.g., 50 µM) to the wells (except for the control group) and incubate for an additional 24 hours.[6]

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to assess the neuroprotective effect.

Visualizations

Hypothetical Signaling Pathway of this compound in Neuroprotection

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 724348 - Cytotoxicity against human 1BR3 cells assessed as cell viability at 100 uM after 24 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Dissolution and Preparation of AChE-IN-47 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization and preparation of AChE-IN-47, a potent acetylcholinesterase (AChE) inhibitor, for use in in vivo research. Due to the limited public data on the solubility of this compound, this guide presents a general approach for formulating poorly water-soluble compounds for animal studies, which can be adapted as needed.

Introduction

This compound is an inhibitor of acetylcholinesterase (AChE) with an IC50 of 0.24 μM.[1] By blocking AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), these inhibitors increase the level and duration of ACh action at cholinergic synapses.[2] This mechanism is critical in both the central and peripheral nervous systems, influencing cognitive functions, memory, and muscle activation.[3][4] Many novel synthetic inhibitors like this compound are often hydrophobic, presenting a significant challenge for formulation in aqueous, physiologically compatible vehicles required for in vivo administration.

This protocol outlines a common and effective method to prepare such compounds by first creating a concentrated stock solution in an organic solvent, followed by dilution in a suitable aqueous vehicle to create a well-tolerated injectable formulation.

Signaling Pathway

Acetylcholinesterase inhibitors act at the synaptic cleft. Under normal conditions, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly degraded by AChE. This compound blocks this degradation, leading to an accumulation of acetylcholine in the synapse and prolonged receptor stimulation.[2][5]

Caption: Cholinergic synapse showing this compound blocking ACh degradation.

Solubility and Formulation Data

Quantitative solubility data for this compound is not widely published. The following table provides a general guide for formulating poorly water-soluble compounds, which should be used as a starting point for this compound. It is critical to perform small-scale solubility tests before preparing a large batch.

| Solvent/Vehicle Component | Role | Recommended Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Up to 100% for stock solution | Excellent for dissolving hydrophobic drugs. Can be toxic at high final concentrations in vivo.[6] |

| Ethanol | Co-solvent | Used in combination with other solvents | Can help dissolve compounds but must be used with caution due to potential toxicity.[6] |

| Polyethylene Glycol (PEG) 400 | Co-solvent / Solubilizer | 10-40% of final vehicle | Generally well-tolerated and helps keep compounds in solution upon dilution.[7] |

| Tween 80 / Polysorbate 80 | Surfactant / Emulsifier | 1-10% of final vehicle | Prevents precipitation and improves stability of the formulation.[7] |

| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to final volume | Isotonic and physiologically compatible diluent for injection.[6][8] |

| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% in aqueous vehicle | Used to create a stable suspension if the compound cannot be fully dissolved. |

Example Vehicle Combination: A common vehicle for intravenous (IV) or intraperitoneal (IP) injection of a hydrophobic compound is a three-part system such as 10% DMSO, 40% PEG 400, and 50% Saline .

Experimental Protocol: Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle suitable for animal injection (e.g., IP or IV). Adjustments to concentration should be made based on the desired dosage (mg/kg) and the weight of the animals.

Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene Glycol 400 (PEG 400), sterile

-

Sterile Saline (0.9% NaCl) for injection

-

Sterile, pyrogen-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, water bath)

-

Sterile 0.22 µm syringe filters

Workflow Diagram

Caption: Workflow for preparing this compound for in vivo administration.

Step-by-Step Procedure

Safety First: Handle this compound powder in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Calculate Required Amounts: Determine the total volume of dosing solution needed. For example, to prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound.

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.

-

To create a 10 mg/mL stock, add 100 µL of DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed. Visually inspect to ensure no particulates remain.

-

-

Prepare the Dilution Vehicle (if using a multi-component system):

-

This step can be skipped if diluting the stock directly into a single vehicle like saline.

-

For a vehicle of 40% PEG 400 in saline, mix 400 µL of PEG 400 with 500 µL of sterile saline in a separate sterile tube. This creates 900 µL of the vehicle component.

-

-

Create the Final Formulation:

-

While vortexing the vehicle from Step 3, slowly add the 100 µL of the DMSO stock solution (from Step 2).

-

This "add-slowly-while-vortexing" technique is crucial to prevent the compound from precipitating out of solution.

-

The final formulation will be 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

-

-

Final Inspection and Sterilization:

-

Vortex the final solution for an additional 30 seconds.

-

Visually inspect the solution against a light source to ensure it is clear and free of any precipitation or particulates.

-

If the solution is intended for intravenous (IV) administration, it must be sterile-filtered through a 0.22 µm syringe filter into a new sterile vial.[8] This step is highly recommended for other parenteral routes as well.

-

-

Administration:

-

Use the freshly prepared solution immediately for best results. If storage is necessary, conduct stability tests. Store protected from light at 4°C, but always allow the solution to return to room temperature and re-inspect for precipitation before use.

-

Important Considerations

-

Vehicle Toxicity: Always run a vehicle-only control group in your experiments to ensure that the solvent mixture itself does not cause any physiological effects.

-

Solubility Confirmation: Before proceeding with a full-scale preparation, test the solubility of this compound in your chosen vehicle system at the desired final concentration in a small volume.

-

Route of Administration: The choice of vehicle may depend on the route of administration (e.g., oral, IP, IV, subcutaneous). Formulations for IV injection have the strictest requirements for solubility, sterility, and pH.[9]

-

pH and Osmolality: Whenever possible, the pH of the final formulation should be adjusted to be near physiological pH (7.2-7.4) and be iso-osmotic to minimize irritation at the injection site.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibitors in Mouse Models of Cognitive Impairment

Disclaimer: No specific data was found for a compound designated "AChE-IN-47." Therefore, this document utilizes Donepezil , a widely studied and representative acetylcholinesterase inhibitor, as a proxy to provide comprehensive application notes and protocols for researchers. The methodologies and dosage ranges described herein are based on published studies using Donepezil in mouse models of cognitive impairment and should be adapted as necessary for other specific AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[1] This mechanism is a key therapeutic strategy for symptomatic treatment of cognitive decline in conditions like Alzheimer's disease.[1][2] These application notes provide detailed protocols for utilizing Donepezil in preclinical mouse models of cognitive impairment, including scopolamine-induced amnesia and transgenic models like the Tg2576 mouse.

Data Presentation: Donepezil Dosage in Mouse Models

The following tables summarize quantitative data on Donepezil dosage and administration in commonly used mouse models of cognitive impairment.

Table 1: Donepezil Dosage in Scopolamine-Induced Cognitive Impairment Models

| Mouse Strain | Scopolamine Dose & Route | Donepezil Dose Range | Administration Route | Treatment Duration | Reference |

| Swiss Mice | 1.0 mg/kg, i.p. | 3-10 mg/kg | Oral | 4 consecutive days | [3][4] |

| C57Bl/6 | 0.3-1.0 mg/kg, s.c. | 1 mg/kg | i.p. | Single dose | [5] |

| Swiss Mice | Not Specified | 0.003-0.5 mg/kg | Not Specified | Not Specified | [6] |

Table 2: Donepezil Dosage in Transgenic Mouse Models of Alzheimer's Disease (Tg2576)

| Mouse Age | Donepezil Dose Range | Administration Route | Treatment Duration | Key Findings | Reference |

| 9-10 months | 0.1, 0.3, and 1.0 mg/kg | Subcutaneous (s.c.) | 6 weeks (daily) | Improved contextual and cued memory | [7] |

| 3-9 months | 1, 2, and 4 mg/kg | In drinking water | 6 months | Reduced Aβ plaques and prevented synapse loss at 4 mg/kg | [8][9] |

| 42-44 weeks | 0.01, 0.03 mg/kg | Intraperitoneal (i.p.) | Single dose before testing | Enhanced sustained attention | [10] |

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors like Donepezil exert their effects by preventing the degradation of acetylcholine (ACh) in the synapse. This leads to an accumulation of ACh, which can then bind to and activate both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors on the postsynaptic neuron. Activation of these receptors can trigger downstream signaling cascades, such as the PI3K/AKT pathway, which is known to promote cell survival and neuroprotection.[11]

Caption: Simplified signaling pathway of AChE inhibition.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of Donepezil in mouse models of cognitive impairment.

A typical experimental workflow for evaluating the efficacy of an AChE inhibitor involves several key stages, from animal model selection and drug administration to behavioral assessment and post-mortem analysis.

Caption: General experimental workflow for preclinical studies.

This model is used to induce a transient cholinergic deficit and assess the acute effects of cognitive enhancers.

-

Animals: Use adult mice (e.g., Swiss Webster or C57BL/6), aged 8-12 weeks.

-

Groups:

-

Vehicle + Vehicle

-

Vehicle + Scopolamine

-

Donepezil + Scopolamine

-

-

Drug Administration:

-

Behavioral Testing: Perform cognitive tests such as the Y-maze or Novel Object Recognition Test.

This model exhibits age-dependent development of amyloid plaques and cognitive deficits, making it suitable for studying chronic treatment effects.

-

Animals: Use Tg2576 mice and age-matched wild-type controls. Treatment can begin before (e.g., 3 months of age) or after (e.g., 9 months of age) the onset of pathology.[7][8]

-

Drug Administration:

-

Treatment Duration: Chronic studies typically last for several months (e.g., 6 months).[8]

-

Behavioral Testing: Conduct a battery of behavioral tests towards the end of the treatment period, such as the Morris Water Maze and Fear Conditioning.

This test assesses recognition memory based on the innate preference of mice for novelty.[12]

-

Habituation (Day 1): Allow each mouse to freely explore an empty open-field arena (e.g., 40x40 cm) for 5-10 minutes.[13]

-

Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[12]

-

Testing (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.[13][14]

-

Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher index indicates better recognition memory.

This test evaluates hippocampal-dependent spatial learning and memory.[15]

-

Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at ~22°C. A small escape platform is hidden 1 cm below the water surface.[15]

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, place the mouse in the water facing the pool wall at one of four starting positions.

-

Allow the mouse to swim for 60 seconds to find the hidden platform.[16]

-

If the mouse fails to find the platform, gently guide it there and allow it to remain for 15-20 seconds.[16]

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Allow the mouse to swim for 60 seconds.

-